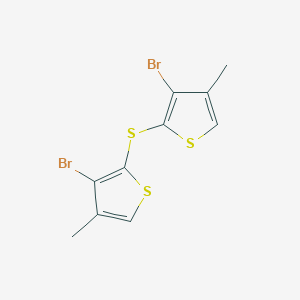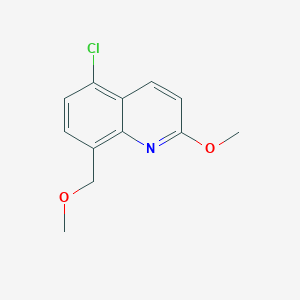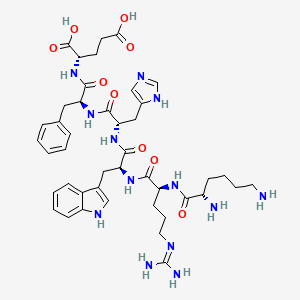
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenyl groups contributing to its unique chemical structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide typically involves the coupling of thiols and amines. One efficient method is the oxidative coupling of thiols and amines using ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides can be achieved through various methods, including the use of sulfonyl chlorides and amines. The reaction of sulfonyl chlorides with amines in the presence of a base such as triethylamine in anhydrous acetonitrile is a common approach . This method is known for its high yield and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA), the compound prevents the formation of folic acid, thereby inhibiting bacterial growth . This mechanism is specific to bacteria, as mammals do not synthesize folic acid but obtain it from their diet .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim to treat various bacterial infections.
Uniqueness
N,4-Dimethyl-N-(1-phenylhept-2-yn-1-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which includes a phenylhept-2-yn-1-yl group. This structural feature may confer unique reactivity and biological activity compared to other sulfonamides .
Propriétés
Numéro CAS |
757977-39-2 |
|---|---|
Formule moléculaire |
C21H25NO2S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
N,4-dimethyl-N-(1-phenylhept-2-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25NO2S/c1-4-5-6-10-13-21(19-11-8-7-9-12-19)22(3)25(23,24)20-16-14-18(2)15-17-20/h7-9,11-12,14-17,21H,4-6H2,1-3H3 |
Clé InChI |
JYCZDJXZUGKRFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C1=CC=CC=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


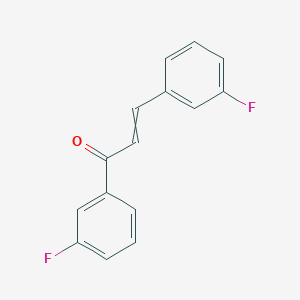
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
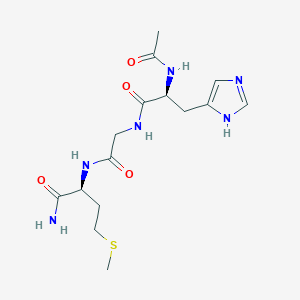
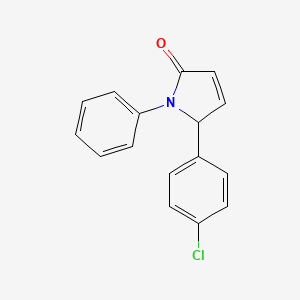
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

